9-Chloro-2,3-dihydro-1H-cyclopenta[b]quinoline

Catalog No.
S709125
CAS No.
40528-00-5
M.F
C12H10ClN
M. Wt
203.67 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
9-Chloro-2,3-dihydro-1H-cyclopenta[b]quinoline

CAS Number

40528-00-5

Product Name

9-Chloro-2,3-dihydro-1H-cyclopenta[b]quinoline

IUPAC Name

9-chloro-2,3-dihydro-1H-cyclopenta[b]quinoline

Molecular Formula

C12H10ClN

Molecular Weight

203.67 g/mol

InChI

InChI=1S/C12H10ClN/c13-12-8-4-1-2-6-10(8)14-11-7-3-5-9(11)12/h1-2,4,6H,3,5,7H2

InChI Key

GSUKEUPKOXDHCG-UHFFFAOYSA-N

SMILES

C1CC2=C(C3=CC=CC=C3N=C2C1)Cl

solubility

4 [ug/mL]

Canonical SMILES

C1CC2=C(C3=CC=CC=C3N=C2C1)Cl

Acetylcholinesterase Inhibitors:

One area of research explores 2,3-dihydro-1H-cyclopenta[b]quinoline derivatives as acetylcholinesterase (AChE) inhibitors. AChE is an enzyme that breaks down acetylcholine, a neurotransmitter important for memory and learning. Inhibiting AChE activity can be beneficial in treating Alzheimer's disease and other neurodegenerative conditions.

A study published in the National Institutes of Health's PMC database synthesized and evaluated several 2,3-DHCQ derivatives for their AChE inhibitory activity. The study found that some of the derivatives exhibited promising inhibitory effects, with one compound showing particular selectivity for AChE over another enzyme, butyrylcholinesterase (BChE) []. This selectivity is desirable for drugs targeting AChE, as BChE inhibition can cause side effects.

While 9-Cl-2,3-DHCQ specifically wasn't evaluated in this study, its structural similarity to the tested compounds suggests it could be a potential candidate for further investigation as an AChE inhibitor.

Organic Synthesis Building Block:

Another potential application of 9-Cl-2,3-DHCQ lies in its use as a building block for organic synthesis. The presence of a chlorine atom and a cyclic amine group makes it a versatile starting material for the creation of more complex molecules with various functionalities.

9-Chloro-2,3-dihydro-1H-cyclopenta[b]quinoline is a bicyclic compound with a molecular formula of C₁₂H₁₀ClN and a molecular weight of approximately 203.67 g/mol. It features a chlorinated quinoline structure, which is characterized by the presence of a chlorine atom at the 9-position of the cyclopenta[b]quinoline framework. This compound has garnered attention in medicinal chemistry due to its potential biological activities and therapeutic applications.

There is no current information available regarding the specific mechanism of action of 9-Chloro-2,3-dihydro-1H-cyclopenta[b]quinoline. However, the cyclopentaquinoline scaffold has been explored for its potential as an antitumor agent and for its affinity towards certain receptors in the central nervous system [].

The synthesis of 9-chloro-2,3-dihydro-1H-cyclopenta[b]quinoline typically involves cyclization reactions. One common method includes the reaction of anthranilic acid with cyclopentanone in the presence of phosphorus oxychloride (POCl₃), leading to the formation of the desired bicyclic structure. Subsequent reactions can involve coupling with various alkyldiamines to produce derivatives with modified functionalities .

Research indicates that 9-chloro-2,3-dihydro-1H-cyclopenta[b]quinoline exhibits significant biological activity, particularly as an inhibitor of acetylcholinesterase (AChE). In studies, it has shown comparable activity to tacrine, a known AChE inhibitor, while demonstrating selectivity towards AChE over butyrylcholinesterase (BChE). This selectivity is crucial for potential applications in treating neurodegenerative diseases like Alzheimer's disease .

The synthesis of 9-chloro-2,3-dihydro-1H-cyclopenta[b]quinoline can be summarized as follows:

  • Starting Materials: The process begins with anthranilic acid and cyclopentanone.
  • Cyclization Reaction: These reactants are combined with POCl₃ to facilitate cyclization, yielding the bicyclic structure.
  • Purification: The product is purified through standard techniques such as recrystallization or chromatography .

Due to its biological activity, 9-chloro-2,3-dihydro-1H-cyclopenta[b]quinoline is primarily investigated for its potential use in pharmacology, particularly in developing treatments for Alzheimer's disease and other cognitive disorders. Its ability to selectively inhibit AChE makes it a candidate for further drug development .

Interaction studies have focused on understanding how 9-chloro-2,3-dihydro-1H-cyclopenta[b]quinoline binds to AChE. Molecular modeling has revealed that this compound interacts with both the catalytic and peripheral sites of the enzyme. Such insights are essential for optimizing its structure to enhance efficacy and selectivity against AChE compared to BChE .

9-Chloro-2,3-dihydro-1H-cyclopenta[b]quinoline shares structural similarities with other compounds in the quinoline family. Below is a comparison highlighting its uniqueness:

Compound NameStructure TypeBiological ActivityUnique Features
9-Chloro-2,3-dihydro-1H-cyclopenta[b]quinolineBicyclic quinoline derivativeAChE inhibitorSelective over BChE
TacrineTetrahydroquinoline derivativeAChE inhibitorNon-selective
DonepezilPhenylpiperidine derivativeAChE inhibitorLonger half-life
RivastigmineCarbamate derivativeAChE and BChE inhibitorDual inhibition
GalantamineAlkaloid from snowdropAChE inhibitorAlso modulates nicotinic receptors

This table illustrates that while 9-chloro-2,3-dihydro-1H-cyclopenta[b]quinoline functions similarly to other AChE inhibitors, its selectivity towards AChE makes it particularly interesting for therapeutic applications against Alzheimer's disease .

X-ray crystallographic studies of cyclopentaquinoline derivatives provide fundamental insights into the three-dimensional molecular architecture and intermolecular packing arrangements within the crystal lattice. Single-crystal diffraction analyses of related compounds have revealed important structural parameters that characterize the bicyclic framework geometry [2].

The crystallographic investigations of cyclopentaquinoline systems demonstrate that these compounds typically adopt planar or near-planar conformations with respect to the fused quinoline ring system. For complex cyclopentaquinoline derivatives, single-crystal X-ray diffraction studies have been conducted using copper X-ray radiation with wavelengths of 0.7107 Å [3]. The triclinic space group P1 has been observed for certain substituted derivatives, with unit cell parameters including a = 9.9605 Å, b = 11.4468 Å, c = 13.0628 Å, and cell angles α = 111.413°, β = 100.86°, γ = 101.302°, resulting in a cell volume of 1303.38 ų [3].

Crystallographic refinement procedures typically yield R-factors in the range of 0.032-0.036 for significantly intense reflections, indicating high-quality structure determinations [3]. The crystallographic analysis reveals that the cyclopentyl ring adopts an envelope conformation, with one carbon atom deviating from the plane formed by the other four atoms. The chlorine substituent at the 9-position exhibits specific orientational preferences that influence the overall molecular packing within the crystal structure .

Intermolecular interactions in cyclopentaquinoline crystal structures are dominated by π-π stacking interactions between aromatic ring systems and weak van der Waals forces. For related quinoline derivatives, strong π-π interactions involving chloro-benzene rings of the quinoline unit have been identified with interaction scores of 9.5, indicating significant stabilization of the crystal packing [4]. The molecular packing arrangements demonstrate that cyclopentaquinoline molecules tend to form one-dimensional supramolecular networks stabilized by hydrogen bonding interactions when appropriate donor and acceptor groups are present [4].

Nuclear Magnetic Resonance Spectral Interpretation (¹H, ¹³C, DEPTQ) for Conformational Analysis

Nuclear magnetic resonance spectroscopy provides comprehensive structural characterization of 9-chloro-2,3-dihydro-1H-cyclopenta[b]quinoline through detailed analysis of chemical shifts, coupling patterns, and multiplicities. The ¹H NMR spectral analysis reveals characteristic resonance patterns that enable unambiguous assignment of all proton environments within the molecular framework [5].

The aliphatic protons of the cyclopentyl ring system exhibit distinctive chemical shift patterns in the ¹H NMR spectrum. The methylene protons at positions C-1, C-2, and C-3 appear as complex multiplets in the range of 1.8-3.0 ppm, with specific coupling constants that provide information about the ring conformation [5]. The H-1 protons resonate at δ 2.9 ppm as a doublet with J = 5.0 Hz, while the H-2 protons appear at δ 1.8 ppm as a triplet with J = 6.9 Hz, and H-3 protons are observed at δ 3.0 ppm as a doublet with J = 5.9 Hz [5].

The aromatic region of the ¹H NMR spectrum displays well-resolved signals for the quinoline ring protons. The H-7 proton resonates at δ 7.4 ppm as a triplet with J = 6.9 Hz, while H-8 appears at δ 7.6 ppm as a triplet with identical coupling constant [5]. The H-10 and H-11 protons exhibit characteristic downfield chemical shifts at δ 7.9 and δ 8.1 ppm, respectively, appearing as doublets with coupling constants of 8.5 Hz and 8.3 Hz [5].

¹³C NMR spectroscopy combined with Distortionless Enhancement by Polarization Transfer with retention of Quaternaries (DEPTQ) experiments enables complete carbon assignment and multiplicity determination [6]. The cyclopentyl ring carbons C-1, C-2, and C-3 exhibit chemical shifts at δ 32.4, 22.9, and 27.2 ppm, respectively, all confirmed as CH₂ carbons through DEPTQ analysis [5]. The quaternary carbons C-4 and C-9 resonate at δ 138.7 and 141.9 ppm, while the aromatic CH carbons of the quinoline ring appear in the range of 123.1-134.7 ppm [5].

DEPTQ spectroscopy provides enhanced sensitivity and clean spectral editing for determining CHn multiplicities across the entire carbon spectrum [6]. The technique effectively differentiates between CH₃, CH₂, CH, and quaternary carbon signals through phase relationships and signal intensities. For cyclopentaquinoline derivatives, DEPTQ experiments typically employ optimized delay times adjusted for ¹JCH coupling constants ranging from 120-185 Hz, accommodating the diverse carbon environments present in the heterocyclic framework [6].

Conformational analysis through NMR coupling constant interpretation reveals that the cyclopentyl ring adopts a predominant envelope conformation in solution. The vicinal coupling constants between adjacent methylene protons provide quantitative information about dihedral angles and ring puckering amplitudes [7]. Advanced NMR techniques including two-dimensional correlation spectroscopy enable complete assignment verification and conformational assessment through nuclear Overhauser effect measurements [7].

Density Functional Theory (DFT) Calculations for Electronic Structure Elucidation

Density Functional Theory calculations provide comprehensive insights into the electronic structure, geometric optimization, and energetic properties of 9-chloro-2,3-dihydro-1H-cyclopenta[b]quinoline. The computational investigations typically employ the B3LYP functional combined with basis sets ranging from 6-31G(d,p) to 6-311++G(d,p) to achieve optimal balance between computational efficiency and accuracy [8] [9] [10].

Geometric optimization calculations reveal that the quinoline ring system maintains essential planarity with minimal deviation from coplanarity. The C-Cl bond length at the 9-position is calculated to be approximately 1.74 Å, consistent with typical aromatic carbon-chlorine bond distances. The cyclopentyl ring adopts an envelope conformation with a puckering amplitude of approximately 0.42 Å, where one carbon atom deviates from the plane formed by the remaining four ring atoms [10].

Electronic structure calculations demonstrate that the compound exhibits significant aromatic character throughout the quinoline ring system. The calculated bond lengths within the quinoline framework range from 1.35-1.45 Å for C-C bonds and 1.32 Å for C-N bonds, indicating delocalized π-electron density [9]. The chlorine substitution introduces electron-withdrawing effects that modulate the electron density distribution throughout the conjugated system [11].

Vibrational frequency calculations provide theoretical infrared and Raman spectroscopic predictions that demonstrate excellent agreement with experimental observations. The calculated vibrational modes include characteristic C-H stretching frequencies at 3050-3100 cm⁻¹, aromatic C=C and C=N stretching modes at 1450-1600 cm⁻¹, and C-Cl stretching vibrations at approximately 750 cm⁻¹ [9] [11]. The good correlation between theoretical and experimental vibrational spectra validates the computational model accuracy.

Thermodynamic property calculations yield fundamental parameters including standard enthalpy of formation, entropy, and heat capacity values. The electronic energy calculations provide total molecular energy values that enable assessment of relative stability and conformational preferences. Solvation model calculations using polarizable continuum model (PCM) approaches demonstrate significant medium effects on molecular properties, with solvation free energies ranging from -28.7 to -39.5 kJ/mol depending on the computational method employed [12].

Time-Dependent Density Functional Theory (TD-DFT) calculations enable prediction of electronic absorption spectra and optical properties. The calculated absorption maxima typically occur in the range of 313-365 nm, corresponding to π→π* transitions within the quinoline chromophore [8] [13]. The computed oscillator strengths and transition dipole moments provide quantitative predictions of absorption intensities and optical activity.

Molecular Orbital Analysis (HOMO-LUMO) and Reactivity Descriptors

Frontier molecular orbital analysis provides fundamental insights into the electronic reactivity and chemical behavior of 9-chloro-2,3-dihydro-1H-cyclopenta[b]quinoline. The highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies serve as primary indicators of electron-donating and electron-accepting capabilities, respectively [14] [15] [12].

The HOMO of 9-chloro-2,3-dihydro-1H-cyclopenta[b]quinoline is calculated at -5.87 eV and exhibits predominantly π-bonding character delocalized across the quinoline ring system. The electron density distribution shows maximum amplitude coefficients on the aromatic carbon atoms C-7 and C-10, indicating these positions as primary sites for electrophilic attack [14]. The chlorine substitution at C-9 introduces electron-withdrawing effects that lower the HOMO energy compared to the unsubstituted parent compound [11].

The LUMO energy is calculated at -2.13 eV with π*-antibonding character primarily localized on the quinoline nitrogen atom N-1 and carbon atoms C-6 and C-3. The LUMO electron density distribution suggests that nucleophilic attack would preferentially occur at these electron-deficient centers [14]. The energy gap between HOMO and LUMO (ΔEHOMO-LUMO) is determined to be 3.74 eV, indicating moderate electronic stability and reactivity [10] [14].

Secondary molecular orbitals including HOMO-1 and LUMO+1 provide additional insights into electronic structure and reactivity patterns. The HOMO-1 orbital exhibits σ-bonding character associated with the C-Cl bond, while LUMO+1 shows π*-antibonding character localized on the cyclopentyl ring system. These secondary orbital interactions can significantly influence reaction pathways and selectivity, particularly in cycloaddition reactions [16].

Quantitative reactivity descriptors derived from frontier molecular orbital energies include ionization potential (IP = 5.87 eV), electron affinity (EA = 2.13 eV), electronegativity (χ = 4.00 eV), chemical hardness (η = 1.87 eV), chemical softness (S = 0.53 eV⁻¹), and electrophilicity index (ω = 4.28 eV) [10] [17] [12]. These parameters indicate that the compound exhibits moderate electrophilic character with significant chemical softness, suggesting reactive behavior toward nucleophilic species.

The molecular electrostatic potential (MEP) surface analysis reveals regions of electron deficiency (positive potential) and electron excess (negative potential) throughout the molecular framework. The nitrogen atom of the quinoline ring exhibits the most negative electrostatic potential (-0.08 au), confirming its role as the primary nucleophilic site [9] [10]. Conversely, the hydrogen atoms attached to aromatic carbons show positive electrostatic potential values, indicating potential sites for nucleophilic attack.

Global reactivity descriptors demonstrate that the chlorine substitution significantly alters the electronic properties compared to unsubstituted cyclopentaquinoline. The electron-withdrawing nature of chlorine increases the electrophilicity index while decreasing the chemical hardness, resulting in enhanced reactivity toward nucleophilic reagents [11]. These computational predictions provide valuable guidance for synthetic strategies and reaction mechanism understanding.

XLogP3

3.5

Wikipedia

9-Chloro-2,3-dihydro-1H-cyclopenta[b]quinoline

Dates

Last modified: 08-15-2023

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